アセビラスト

説明

Acebilustat is a synthetic small molecule and a potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. Acebilustat has been investigated for its potential to reduce inflammation and symptom duration in conditions such as cystic fibrosis and coronavirus disease 2019 .

科学的研究の応用

アセビラストは、その抗炎症作用について広く研究されています。その用途には以下のようなものがあります。

化学: ロイコトリエンB4生合成とその阻害を研究するためのツール化合物として使用されます。

生物学: 炎症性経路や免疫細胞機能への影響について調査されています。

医学: 嚢胞性線維症、新型コロナウイルス感染症2019、その他の炎症性疾患の治療のための臨床試験で評価されています。

作用機序

アセビラストは、ロイコトリエンA4ヒドロラーゼを阻害することで効果を発揮し、ロイコトリエンB4の産生を抑制します。ロイコトリエンB4は、強力なケモタキシンであり、好中球の活性化剤であり、炎症反応において重要な役割を果たしています。 ロイコトリエンB4産生を阻害することで、アセビラストは炎症とその関連する症状を軽減します .

類似化合物:

ジルートン: 別のロイコトリエン合成阻害剤ですが、5-リポキシゲナーゼを標的としています。

モンテルカスト: ロイコトリエンD4の作用を阻害するロイコトリエン受容体拮抗薬です。

プランルカスト: モンテルカストと同様に、ロイコトリエン受容体拮抗薬です

アセビラストの独自性: アセビラストは、ロイコトリエンA4ヒドロラーゼの特異的阻害という点でユニークであり、ロイコトリエンB4レベルを低下させるための標的アプローチとなっています。 この特異性は、他のロイコトリエン阻害剤や拮抗薬と比較して、有効性と安全性の面で利点がある可能性があります .

将来の方向性

Acebilustat is currently under investigation in clinical trials for the treatment of cystic fibrosis and COVID-19 . A Phase II clinical trial of Acebilustat in adult cystic fibrosis patients has received approval from the US Food and Drug Administration (FDA) . The company is also planning for regulatory submissions of the Acebilustat trial to the health authorities in Europe .

生化学分析

Biochemical Properties

Acebilustat acts as an inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4 (LTB4) . The production of LTB4 in biological fluids provides a direct measure of the pharmacodynamic response to Acebilustat treatment .

Cellular Effects

Acebilustat has been shown to reduce inflammation and symptom duration in patients with mild-moderate Coronavirus Disease 2019 (COVID-19) . In patients with early-stage lung disease due to cystic fibrosis, Acebilustat reduced white blood cell counts in sputum by 65% and reduced pulmonary exacerbations by 35% .

Molecular Mechanism

The molecular mechanism of Acebilustat involves the inhibition of leukotriene A4 hydrolase, thereby reducing the production of LTB4 . This leads to a reduction in inflammation and symptom duration in patients.

Temporal Effects in Laboratory Settings

It has been observed that Acebilustat does not affect viral shedding or symptoms at day 120 .

Metabolic Pathways

Acebilustat is involved in the leukotriene metabolic pathway, where it inhibits the enzyme leukotriene A4 hydrolase . This results in a reduction in the production of LTB4, a potent pro-inflammatory mediator .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acebilustat involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods: Industrial production of Acebilustat follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: Acebilustat undergoes various chemical reactions, including:

Oxidation: Acebilustat can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the Acebilustat molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of Acebilustat, each with potentially different pharmacological activities .

特性

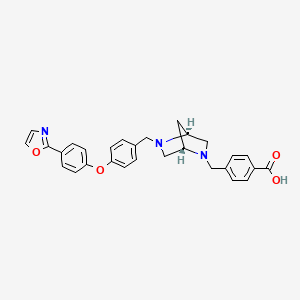

IUPAC Name |

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJIEKMNDGSCS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943764-99-6 | |

| Record name | Acebilustat [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebilustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACEBILUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)